molecular formula C26H17Cl2N3O3 B11695628 N'-{(E)-[5-(2,3-dichlorophenyl)furan-2-yl]methylidene}-2-(9-oxoacridin-10(9H)-yl)acetohydrazide

N'-{(E)-[5-(2,3-dichlorophenyl)furan-2-yl]methylidene}-2-(9-oxoacridin-10(9H)-yl)acetohydrazide

Cat. No.: B11695628
M. Wt: 490.3 g/mol
InChI Key: QQBQTBLPGIIFIN-IPPBACCNSA-N
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Description

N’-[(E)-[5-(2,3-DICHLOROPHENYL)FURAN-2-YL]METHYLIDENE]-2-(9-OXO-9,10-DIHYDROACRIDIN-10-YL)ACETOHYDRAZIDE is a complex organic compound that features a furan ring, a dichlorophenyl group, and an acridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-[5-(2,3-DICHLOROPHENYL)FURAN-2-YL]METHYLIDENE]-2-(9-OXO-9,10-DIHYDROACRIDIN-10-YL)ACETOHYDRAZIDE typically involves multiple steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Dichlorophenyl Group: This step involves the chlorination of a phenyl ring, followed by its attachment to the furan ring through a coupling reaction.

    Synthesis of the Acridine Moiety: The acridine structure is formed through a series of condensation reactions involving aniline derivatives and carbonyl compounds.

    Final Coupling: The final step involves the coupling of the furan-dichlorophenyl intermediate with the acridine derivative under specific conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-[5-(2,3-DICHLOROPHENYL)FURAN-2-YL]METHYLIDENE]-2-(9-OXO-9,10-DIHYDROACRIDIN-10-YL)ACETOHYDRAZIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the dichlorophenyl and furan rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Halogenating agents, nucleophiles, and electrophiles are used under various conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines.

Scientific Research Applications

N’-[(E)-[5-(2,3-DICHLOROPHENYL)FURAN-2-YL]METHYLIDENE]-2-(9-OXO-9,10-DIHYDROACRIDIN-10-YL)ACETOHYDRAZIDE has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.

    Materials Science: Its unique structure makes it a candidate for the development of organic semiconductors and other advanced materials.

    Biological Studies: The compound’s interactions with various biological targets are of interest for understanding its potential therapeutic effects.

Mechanism of Action

The mechanism of action of N’-[(E)-[5-(2,3-DICHLOROPHENYL)FURAN-2-YL]METHYLIDENE]-2-(9-OXO-9,10-DIHYDROACRIDIN-10-YL)ACETOHYDRAZIDE involves its interaction with molecular targets such as DNA and proteins. The compound can intercalate into DNA, disrupting its function and leading to cell death. Additionally, it may inhibit specific enzymes involved in cell proliferation pathways.

Comparison with Similar Compounds

Similar Compounds

    3-{[(2,3-Dichlorophenyl)amino]methyl}-5-(furan-2-ylmethylidene)-1,3-thiazolidine-2,4-dione: This compound shares the dichlorophenyl and furan moieties but differs in its overall structure and biological activity.

    Indole Derivatives: Compounds containing the indole nucleus have diverse biological activities and are of interest for their therapeutic potential.

Uniqueness

N’-[(E)-[5-(2,3-DICHLOROPHENYL)FURAN-2-YL]METHYLIDENE]-2-(9-OXO-9,10-DIHYDROACRIDIN-10-YL)ACETOHYDRAZIDE is unique due to its combination of a furan ring, dichlorophenyl group, and acridine moiety, which confer specific chemical and biological properties not found in other compounds.

Properties

Molecular Formula

C26H17Cl2N3O3

Molecular Weight

490.3 g/mol

IUPAC Name

N-[(E)-[5-(2,3-dichlorophenyl)furan-2-yl]methylideneamino]-2-(9-oxoacridin-10-yl)acetamide

InChI

InChI=1S/C26H17Cl2N3O3/c27-20-9-5-8-19(25(20)28)23-13-12-16(34-23)14-29-30-24(32)15-31-21-10-3-1-6-17(21)26(33)18-7-2-4-11-22(18)31/h1-14H,15H2,(H,30,32)/b29-14+

InChI Key

QQBQTBLPGIIFIN-IPPBACCNSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(=O)C3=CC=CC=C3N2CC(=O)N/N=C/C4=CC=C(O4)C5=C(C(=CC=C5)Cl)Cl

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=CC=CC=C3N2CC(=O)NN=CC4=CC=C(O4)C5=C(C(=CC=C5)Cl)Cl

Origin of Product

United States

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